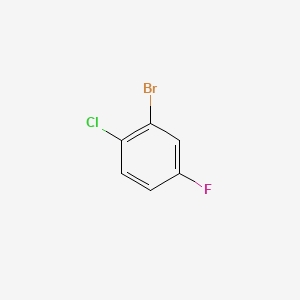

2-Bromo-1-chloro-4-fluorobenzene

Description

Significance of Polyhalogenated Benzene (B151609) Derivatives in Chemical Research

Polyhalogenated benzene derivatives, which contain multiple halogen atoms, are of particular importance in chemical research. The presence of different halogens on the same aromatic nucleus, as seen in 2-Bromo-1-chloro-4-fluorobenzene, offers a nuanced reactivity profile. guidechem.com This allows for selective transformations at specific positions on the ring, a crucial aspect in the design of complex molecules. These compounds serve as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in cross-coupling reactions enables chemists to sequentially introduce different substituents, building molecular complexity in a controlled manner. Furthermore, the study of intramolecular interactions between halogen atoms in polyhalogenated benzenes provides valuable insights into noncovalent bonding, which is critical in supramolecular chemistry and materials science. nih.gov

Overview of the Research Landscape Pertaining to this compound

The research landscape for this compound is primarily centered on its role as a key intermediate in the synthesis of more complex molecules. Its trisubstituted and polyhalogenated nature makes it a valuable building block for creating highly functionalized aromatic systems. A significant application of this compound is in the preparation of pharmacologically active molecules and materials for organic electronics.

A notable synthesis method for 1-bromo-2-chloro-4-fluorobenzene (B27530), an isomer of the title compound, involves the diazotization of 2-chloro-4-fluoroaniline (B1295073) followed by a bromination reaction. google.com This highlights a common strategy for introducing a bromine atom to a pre-functionalized benzene ring. Research has also focused on its use in the synthesis of catalysts and as an intermediate for active pharmaceutical ingredients (APIs). For example, it is a precursor for brilanestrant, a selective estrogen receptor degrader for breast cancer treatment, and for biphenyl (B1667301) catalysts used in peptide synthesis. ossila.com The compound's utility in preparing other chemical intermediates, such as 5-chloro-2-methoxybenzonitrile, further underscores its importance in the pharmaceutical and pesticide industries. chemicalbook.com

Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Bromo-4-chloro-1-fluorobenzene | 4-Bromo-2-chloro-1-fluorobenzene |

| CAS Number | 201849-15-2 chemicalbook.com | 1996-30-1 nih.gov | 60811-21-4 sigmaaldrich.com |

| Molecular Formula | C₆H₃BrClF nih.gov | C₆H₃BrClF nih.gov | C₆H₃BrClF sigmaaldrich.com |

| Molecular Weight | 209.44 g/mol nih.gov | 209.44 g/mol nih.gov | 209.44 g/mol sigmaaldrich.com |

| Boiling Point | Not readily available | 180 °C (lit.) sigmaaldrich.com | 194 °C (lit.) sigmaaldrich.com |

| Density | Not readily available | 1.719 g/mL at 25 °C (lit.) sigmaaldrich.com | 1.727 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | Not readily available | n20/D 1.554 (lit.) sigmaaldrich.com | n20/D 1.553 (lit.) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCSIJMXBTKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378318 | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-15-2 | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Insights of 2 Bromo 1 Chloro 4 Fluorobenzene

Electrophilic and Nucleophilic Substitution Reactions on 2-Bromo-1-chloro-4-fluorobenzeneontosight.ai

The reactivity of the 2-Bromo-1-chloro-4-fluorobenzene ring is dictated by the electronic properties of its halogen substituents. These reactions are broadly categorized into electrophilic and nucleophilic substitutions, each following distinct mechanistic pathways influenced by the halogens.

Influence of Halogen Substituents on Aromatic Reactivity

Halogen atoms on a benzene (B151609) ring exhibit a dual electronic effect. They are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic aromatic substitution (EAS). This deactivation makes the aromatic ring less nucleophilic and thus slower to react with electrophiles compared to unsubstituted benzene.

The order of reactivity among halogens in EAS is influenced by the balance of these two effects. Fluorine has the strongest inductive effect due to its high electronegativity but also the most effective resonance donation because its 2p orbital overlaps well with the 2p orbital of carbon. For chlorine and bromine, the resonance effect is weaker due to poorer orbital overlap (3p-2p and 4p-2p, respectively). Generally, for EAS, this makes fluorine-substituted rings the most reactive among haloarenes, followed by chlorine and bromine.

In nucleophilic aromatic substitution (NAS), the roles are reversed. Strong electron-withdrawing groups activate the ring for attack by a nucleophile, as they can stabilize the negatively charged intermediate (Meisenheimer complex). Therefore, the strong inductive effect of halogens, which deactivates the ring for EAS, activates it for NAS.

| Halogen | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

| Fluorine (F) | Strong (-I) | Moderate (+R) | Weakly Deactivating | Ortho, Para |

| Chlorine (Cl) | Strong (-I) | Weak (+R) | Deactivating | Ortho, Para |

| Bromine (Br) | Strong (-I) | Weak (+R) | Deactivating | Ortho, Para |

Regiochemical Control in Substitution Processes

For this compound, the positions of the three halogens (Chlorine at C1, Bromine at C2, and Fluorine at C4) determine the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution: All three halogens are ortho, para-directors. The available positions for substitution are C3, C5, and C6.

Chlorine (at C1): Directs towards C2 (blocked) and C6.

Bromine (at C2): Directs towards C1 (blocked) and C3.

Fluorine (at C4): Directs towards C3 and C5.

The directing effects converge on positions C3, C5, and C6.

Position C3: Activated by both the bromine (ortho) and fluorine (ortho) substituents.

Position C5: Activated by the fluorine (ortho) substituent.

Position C6: Activated by the chlorine (para) substituent.

Considering the activating ability (F > Cl ≈ Br) and the additive effects, position C3 is expected to be the most favorable site for electrophilic attack due to reinforcement from two adjacent halogens (F and Br). Position C6 is activated by a single para-chloro group, and position C5 is activated by a single ortho-fluoro group. Therefore, a nitration reaction, for example, would be predicted to yield primarily 2-bromo-1-chloro-4-fluoro-3-nitrobenzene.

Nucleophilic Aromatic Substitution (NAS): NAS on aryl halides typically requires forcing conditions or the presence of strong electron-withdrawing activating groups (like a nitro group). In the absence of such activators, the reaction is difficult. If forced, substitution occurs via an addition-elimination mechanism. The nucleophile attacks a carbon bearing a leaving group, forming a Meisenheimer complex. The stability of this intermediate and the leaving group ability of the halide determine the outcome. The leaving group ability follows the order I > Br > Cl > F.

In this compound, the potential sites for attack are C1, C2, and C4.

Leaving Group Ability: Bromine is a better leaving group than chlorine, which is much better than fluorine. brainly.com

Ring Activation: All three halogens activate the ring for nucleophilic attack through their inductive electron withdrawal. The most electron-withdrawing fluorine atom provides the strongest activation.

Given these factors, nucleophilic attack is most likely to occur at C2 , displacing the bromide, as it is the best leaving group among the three halogens present. Substitution at C1 (displacing chloride) would be a secondary possibility, while substitution at C4 (displacing fluoride) is highly unlikely.

Metal-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-1-chloro-4-fluorobenzeneontosight.ai

This substrate is an excellent candidate for selective cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. The differing reactivity of the carbon-halogen bonds is key to this selectivity.

Suzuki-Miyaura Coupling and Derivatives

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.org The reactivity of the organohalide partner is highly dependent on the halogen, following the general trend: C-I > C-OTf > C-Br >> C-Cl. wikipedia.org The C-F bond is generally unreactive under standard Suzuki conditions.

This reactivity difference allows for highly selective reactions with this compound. By carefully choosing the catalyst and reaction conditions, it is possible to selectively couple at the C-Br bond while leaving the C-Cl and C-F bonds untouched. For example, a Suzuki reaction with an arylboronic acid would be expected to exclusively yield a 2-aryl-1-chloro-4-fluorobenzene derivative. organic-chemistry.orgresearchgate.net Achieving a second coupling at the C-Cl position would require more forcing conditions, such as higher temperatures and specialized ligands designed for C-Cl bond activation. acs.org

| Carbon-Halogen Bond | Relative Bond Energy (kJ/mol, approx.) | General Reactivity in Pd Cross-Coupling |

| C-F | ~485 | Very Low / Inert |

| C-Cl | ~340 | Low / Requires specific catalysts |

| C-Br | ~285 | Moderate / Commonly used |

| C-I | ~210 | High / Most reactive |

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

The principle of selective reactivity extends to other important metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. The reactivity order is identical to the Suzuki coupling (C-I > C-Br >> C-Cl). wikipedia.orglibretexts.org Therefore, this compound can be selectively alkynylated at the C2 position to form 2-alkynyl-1-chloro-4-fluorobenzene. ucsb.eduacs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The selectivity profile is similar, allowing for the preferential amination at the C-Br bond. This enables the synthesis of 2-amino-1-chloro-4-fluorobenzene derivatives.

Heck Coupling: This reaction couples the aryl halide with an alkene. Again, the C-Br bond will react preferentially over the C-Cl and C-F bonds, allowing for selective vinylation at the C2 position. rsc.org

These selective transformations make this compound a valuable building block, allowing for the stepwise and site-specific introduction of different functional groups. ontosight.ai

Elimination Reactions and Aryne Intermediates Derived from this compound

Under conditions of very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia, aryl halides can undergo an elimination-addition reaction via a highly reactive benzyne (B1209423) intermediate. libretexts.orgtcichemicals.com

The formation of a benzyne from this compound involves two steps:

Deprotonation: The strong base abstracts a proton from a position ortho to one of the halogen atoms. The acidity of the ring protons is enhanced by the inductive effect of adjacent halogens. The available protons are at C3, C5, and C6.

The proton at C3 is flanked by Cl and F.

The proton at C5 is flanked by F and Br.

The proton at C6 is adjacent to Cl. The protons at C3 and C5 are the most acidic due to the influence of two neighboring halogens.

Elimination of Halide: The resulting aryl anion eliminates the best leaving group from an adjacent carbon. The leaving group ability is Br > Cl > F.

Two primary benzyne intermediates are possible:

Pathway A (Deprotonation at C3): Abstraction of the proton at C3 gives an anion that can eliminate either bromide from C2 or chloride from C1. Since bromide is a much better leaving group, elimination of Br⁻ will be highly favored, leading to the formation of 3-chloro-6-fluorobenzyne .

Pathway B (Deprotonation at C5): Abstraction of the proton at C5 gives an anion that can eliminate fluoride (B91410) from C4 or bromide from a non-adjacent position, which is not a standard benzyne formation pathway. Therefore, this route is less likely to proceed via a simple elimination mechanism.

The most plausible intermediate is 3-chloro-6-fluorobenzyne , formed via deprotonation at C3 and loss of bromide from C2. uncw.edustackexchange.com Once formed, this unsymmetrical aryne will be attacked by a nucleophile (e.g., NH₂⁻ from the amide base). The nucleophile can add to either end of the aryne triple bond (C1 or C2 of the benzyne), and the regioselectivity of this addition is governed by the electronic effects of the remaining substituents. The subsequent protonation of the aryl anion gives the final product mixture. libretexts.orgmasterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 1 Chloro 4 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. longdom.org For complex molecules like 2-Bromo-1-chloro-4-fluorobenzene, a combination of one-dimensional and two-dimensional NMR techniques is often employed. wikipedia.orglibretexts.org

1H, 13C, and 19F NMR Applications

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the benzene (B151609) ring will give a distinct signal. The chemical shifts are significantly affected by the attached halogens, with the carbon atoms bonded to bromine, chlorine, and fluorine showing characteristic shifts. For instance, in related fluoroorganic compounds, fluorine substituents on an aromatic ring typically result in signals between -100 ppm and -200 ppm in ¹⁹F NMR. azom.com

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is a powerful technique for its characterization. azom.com It offers a wide chemical shift range, which helps in resolving fluorine-containing functional groups. azom.com The ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom, with its chemical shift and coupling constants providing valuable structural information. azom.comrsc.org

| NMR Data for a Related Compound (4-Bromo-2-chloro-1-fluorobenzene) | |

| Nucleus | Spectral Data |

| ¹H NMR | Available chemicalbook.com |

| ¹³C NMR | Available chemicalbook.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra of complex molecules. wikipedia.orgucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org In this compound, COSY would reveal the connectivity between the aromatic protons, helping to delineate the substitution pattern. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.org This experiment is invaluable for assigning the signals of the protonated carbons in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. This technique is particularly useful for identifying the quaternary (non-protonated) carbon atoms in the molecule by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. bldpharm.com The molecular weight of this compound is 209.44 g/mol . cymitquimica.comsigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. A characteristic feature of compounds containing bromine and chlorine is the presence of isotopic peaks. docbrown.info Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. docbrown.infomiamioh.edu This results in a distinctive pattern of peaks for the molecular ion and any fragments containing these halogens. docbrown.info

Common fragmentation pathways for halogenated benzenes involve the loss of the halogen atoms or the hydrohalogen (HX). researchgate.net For this compound, significant fragment ions could correspond to the loss of Br, Cl, or F radicals, as well as the loss of HBr, HCl, or HF.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.com

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹). researchgate.netnaturalspublishing.com The C-Br, C-Cl, and C-F stretching vibrations would appear at lower frequencies. The C-Br stretching vibrations in aromatic bromo compounds are typically found in the 650-395 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. spectroscopyonline.com For molecules with a center of symmetry, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. spectroscopyonline.com

For the related isomer, 4-Bromo-1-chloro-2-fluorobenzene, both ATR-IR and FT-Raman spectra have been documented. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Analogues/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of its derivatives or analogues can provide significant insights.

For instance, structural studies on bromo-substituted derivatives of 2-deoxy-D-glucose have shown that the introduction of a bromine atom can influence the crystal packing and lead to the formation of specific hydrogen bonding networks. rsc.org This highlights how halogen atoms can play a crucial role in the supramolecular assembly of molecules in the solid state. rsc.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers or impurities. bldpharm.comcymitquimica.com

Computational Chemistry and Theoretical Studies of 2 Bromo 1 Chloro 4 Fluorobenzene

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the optimized molecular geometry and electronic properties of 2-bromo-1-chloro-4-fluorobenzene. Methods such as the Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to predict bond lengths, bond angles, and dihedral angles. For halogenated benzenes, the choice of basis set, such as 6-311++G(d,p), is critical for accurately accounting for the effects of the halogen substituents on the benzene (B151609) ring.

Table 1: Predicted Molecular Properties of this compound (Theoretical) Note: The values in this table are hypothetical and based on typical results from quantum chemical calculations for similar halogenated benzenes. They serve as illustrative examples of the data obtained from such studies.

Density Functional Theory (DFT) for Frontier Molecular Orbital Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful tool for analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of this compound. The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

In studies of similar halogenated benzenes, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π*-antibonding orbital. bhu.ac.innih.gov The positions of the halogen atoms influence the energy and distribution of these orbitals. For this compound, the electron-withdrawing nature of the fluorine and chlorine atoms and the less electronegative bromine atom will affect the electron density distribution. The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, which provide further insights into the molecule's reactivity. researchgate.net These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical) Note: These values are illustrative and represent typical data obtained from DFT calculations for analogous compounds.

Molecular Dynamics Simulations and Conformational Analysis

For halogenated benzenes, MD simulations are particularly useful for understanding their behavior in solution and their interactions with biological macromolecules. cam.ac.uknih.gov For instance, simulations can model how this compound would partition between different solvents or how it might bind to a protein active site. Although specific MD simulation studies on this compound are not prevalent in the literature, the methodologies are well-established. Such simulations would typically employ a force field that has been parameterized for halogenated aromatic compounds to ensure accurate representation of the intermolecular forces.

QSAR Modeling for Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. For halogenated benzenes, QSAR models have been developed to predict properties such as toxicity, boiling point, and melting point. nih.govnih.govtandfonline.com

These models utilize molecular descriptors derived from the chemical structure, which can be calculated using computational chemistry methods. For this compound, relevant descriptors would include topological indices, electronic parameters (like HOMO/LUMO energies), and steric parameters. By correlating these descriptors with experimentally determined properties of a series of related compounds, a predictive model can be built. While a specific QSAR model for this compound is not available, it could be included in a broader QSAR study of halogenated benzenes to predict its properties. researchgate.net

Table 3: Chemical Compounds Mentioned

Applications of 2 Bromo 1 Chloro 4 Fluorobenzene in Specialized Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The compound is a significant intermediate in the pharmaceutical sector, where it is instrumental in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comchemimpex.com Its structure is frequently incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties.

Research has established 2-Bromo-1-chloro-4-fluorobenzene as an important precursor in the development of new therapeutic agents. It is particularly utilized in the synthesis of molecules targeting complex diseases. Its applications include serving as an intermediate in the creation of novel anti-cancer and anti-inflammatory drugs, where its structural features contribute to the efficacy of the final compounds. chemimpex.com The presence of multiple halogens provides handles for synthetic chemists to build more complex and potent biologically active molecules. chemimpex.com

A notable application of this compound is its role as a crucial building block in the synthesis of Brilanestrant. ossila.com Brilanestrant is a selective estrogen receptor degrader (SERD) that has been investigated for the treatment of breast cancer. ossila.com In the synthesis of this drug candidate, the 2-bromo-1-chloro-4-fluorophenyl moiety is a key component that influences the molecule's ability to degrade the estrogen receptor 1 (ERα), demonstrating an effective concentration of 0.7 nM. ossila.com

Pharmaceutical Applications of this compound

| Application Area | Specific Use | Example | Reference |

|---|---|---|---|

| Oncology | Intermediate for anti-cancer agents | Precursor for Brilanestrant (a SERD for breast cancer treatment) | ossila.com |

| Inflammation | Intermediate for anti-inflammatory drugs | Used in the synthesis of various anti-inflammatory agents | chemimpex.com |

| General Drug Discovery | Versatile building block for APIs | Enhances the efficiency of drug discovery processes | chemimpex.com |

Utilization in Agrochemical Development (Herbicides, Pesticides)

In the agrochemical industry, this compound serves as a key intermediate for the production of modern pesticides and herbicides. chemimpex.comchemimpex.com Its incorporation into the molecular structure of active ingredients can enhance their efficacy and stability. Patent literature reveals its importance as an intermediate for compounds possessing significant herbicidal activity. google.com The synthesis of these agrochemicals leverages the specific reactivity of the halogenated benzene (B151609) ring to build effective crop protection products. chemimpex.comgoogle.com

Contributions to Material Science and Polymer Chemistry

The utility of this compound extends to material science, where it is used in the synthesis of advanced materials. chemimpex.comchemimpex.comchemimpex.com It can be incorporated as a monomer or a building block in the production of specialized polymers and resins. chemimpex.combldpharm.comtcichemicals.com The inclusion of this fluorinated compound can enhance the properties of the resulting materials, such as improving thermal stability and chemical resistance, making them suitable for use in harsh environments. chemimpex.comchemimpex.com

Application in Catalyst Development (e.g., Peptide Synthesis Catalysts)

This compound has been utilized in the development of specialized catalysts. ossila.com Specifically, it is used in the preparation of a biphenyl (B1667301) catalyst for peptide synthesis. The process involves first creating a Grignard reagent from the compound, which then reacts with trimethyl borate (B1201080) and undergoes acid hydration. ossila.com The resulting boronic acid product functions as a highly efficient catalyst, achieving a 97% conversion rate in peptide synthesis over a four-hour reaction period. ossila.com

Functionalization for Advanced Molecular Architectures

The distinct halogenated structure of this compound makes it an ideal substrate for creating complex and advanced molecular architectures. chemimpex.comchemimpex.com The different halogens (bromine, chlorine, fluorine) exhibit varied reactivity, allowing for selective participation in reactions such as Suzuki and Negishi cross-coupling. chemimpex.com This selective reactivity provides chemists with a powerful tool to introduce various functional groups and construct diverse carbon frameworks, which is fundamental to modern synthetic chemistry and the development of novel chemical products. chemimpex.comguidechem.com

Environmental and Toxicological Considerations of 2 Bromo 1 Chloro 4 Fluorobenzene

Environmental Fate and Transport Mechanisms of Halogenated Aromatics

The environmental persistence and movement of halogenated aromatic compounds like 2-bromo-1-chloro-4-fluorobenzene are governed by a combination of physical, chemical, and biological processes. sigmaaldrich.com The structure of these molecules, particularly the carbon-halogen bonds, confers a significant degree of stability. nih.gov Their journey through the environment, or "fate and transport," involves changes in their chemical form and distribution across air, water, and soil. sigmaaldrich.com

Degradation Pathways (Photodegradation, Biodegradation)

Halogenated aromatics are subject to degradation through two primary natural mechanisms: photodegradation and biodegradation.

Photodegradation involves the breakdown of chemicals by light energy, particularly ultraviolet (UV) radiation from the sun. nih.gov For halogenated benzenes, this process can be a significant pathway for their removal from the environment. fishersci.com The energy from light can lead to the cleavage of the carbon-halogen bonds, initiating a cascade of reactions that can ultimately break down the aromatic ring. fishersci.comnih.gov The rate and efficiency of photodegradation are influenced by factors such as the wavelength of light, the presence of other substances in the environment that can act as photosensitizers, and the specific halogen atoms present on the benzene (B151609) ring. fishersci.comepa.gov

Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. taylorandfrancis.com This process is a crucial, environmentally friendly method for eliminating toxicants from the environment. nih.govtcichemicals.com The microbial degradation of halogenated aromatics typically occurs in a stepwise manner through upper, middle, and lower metabolic pathways. nih.govtcichemicals.com A key and often difficult step is dehalogenation, the removal of the halogen substituent. nih.govresearchgate.net This can happen either before or after the aromatic ring is broken. researchgate.net Aerobic degradation often involves the use of oxygenase enzymes to hydroxylate the benzene ring, forming catechols which are then further metabolized. nih.govepa.gov Some bacteria have evolved specialized enzymatic systems to use these compounds as their sole source of carbon and energy. nih.govsfu.ca For instance, the bacterium Burkholderia fungorum FLU100 can degrade fluorobenzene, chlorobenzene (B131634), and bromobenzene. sfu.ca

Persistence and Bioaccumulation Potential

Persistence refers to the length of time a chemical remains in the environment before being broken down. Due to their chemical stability, many halogenated aromatic compounds are persistent, leading to their long-term presence and accumulation in the environment. nih.govnih.gov Factors such as resistance to degradation and low water solubility contribute to their persistence in soil and sediments. nih.gov

Bioaccumulation is the process by which chemicals are taken up by an organism, either directly from the environment or through consuming contaminated food. oup.com Halogenated aromatics, being generally hydrophobic (water-repelling) and lipophilic (fat-loving), have a tendency to accumulate in the fatty tissues of organisms. oup.com The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Kow), a measure of its lipophilicity. oup.com A higher Kow value generally indicates a greater potential for bioaccumulation. Studies on various halogenated benzenes in fish have shown that bioconcentration is related to hydrophobicity. oup.comcerij.or.jp Chemicals with high persistence and bioaccumulation potential can be passed up the food chain, leading to higher concentrations in organisms at higher trophic levels, a process known as biomagnification. nih.gov

Mechanistic Toxicology of this compound and Related Compounds

The toxicity of this compound and its relatives is not typically caused by the parent compound itself, but rather by the reactive molecules formed during its metabolism in the body. oup.com

Metabolism and Reactive Metabolite Formation

When halogenated benzenes enter the body, they are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system. echemi.comgoogle.com This metabolic process is intended to make the compounds more water-soluble to facilitate their excretion. However, this biotransformation can produce several types of chemically reactive metabolites. oup.com

Key reactive metabolites formed from halogenated benzenes include:

Epoxides: These are highly reactive three-membered rings formed by the oxidation of the aromatic ring.

Phenols: Hydroxylated derivatives that can be further oxidized. oup.com

Benzoquinones: Highly reactive compounds formed from the oxidation of phenolic metabolites. oup.comnih.gov

Glutathione conjugates: Formed when the above metabolites react with glutathione, a cellular antioxidant. oup.com

These reactive metabolites are electrophilic, meaning they are attracted to electron-rich molecules in the cell, such as DNA, proteins, and lipids. oup.com Covalent binding to these critical cellular macromolecules is a primary mechanism leading to cellular damage and toxicity. oup.comnih.gov

Cellular and Molecular Mechanisms of Toxicity (e.g., skin/eye/respiratory irritation, hepatotoxicity, nephrotoxicity)

The interaction of reactive metabolites with cellular components can trigger a range of toxic effects. oup.com

Skin, Eye, and Respiratory Irritation: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. acs.org This indicates a direct irritant effect on epithelial tissues upon contact. Similar classifications exist for its isomers. fishersci.comgoogle.com

Hepatotoxicity (Liver Toxicity): The liver is a primary target for halogenated benzene toxicity due to its central role in metabolizing these compounds. oup.com Evidence suggests that reactive benzoquinone metabolites, rather than the traditional epoxide intermediates, are strongly linked to the liver damage caused by halogenated benzenes. oup.com This damage can manifest as hepatocyte necrosis (death of liver cells). echemi.com

Nephrotoxicity (Kidney Toxicity): The kidneys can also be a target of toxicity. Research has clearly established a crucial role for glutathione-derived conjugates of benzoquinones in the kidney damage induced by halogenated benzenes. oup.com These conjugates can be transported to the kidneys and further processed into toxic species that damage renal cells.

The general mechanism of action for some toxic halogenated aromatics is proposed to be analogous to steroid hormones, where the compound binds to a cellular receptor (like the Ah receptor), which then alters gene expression. oup.comcerij.or.jp This can disrupt normal cellular processes and contribute to toxicity.

Ecotoxicological Impact on Biological Systems

The release of halogenated aromatics into the environment can have adverse effects on ecosystems. Their toxicity to aquatic organisms is a significant concern.

Studies on halogenated benzenes have demonstrated their acute toxicity to various aquatic species, including bacteria, algae, crustaceans, and fish. nih.govechemi.com For example, the acute toxicity of chlorobenzene to the freshwater water flea (Daphnia magna) showed a 48-hour EC50 (the concentration causing an effect in 50% of the population) for immobilization of 0.59 mg/L. echemi.com For fish, the 50% lethal concentration (LC50) values for dihalogenated benzenes were found to be inversely related to their hydrophobicity, meaning more lipophilic compounds were more toxic at lower water concentrations. oup.comcerij.or.jp

Compound Information Table

| Compound Name | Synonyms |

| This compound | 1-Bromo-2-chloro-5-fluorobenzene |

| Chlorobenzene | - |

| Fluorobenzene | - |

| Bromobenzene | - |

| 3-Fluorocatechol | 3-Fluoro-1,2-benzenediol |

| 2-Fluoromuconate | - |

| 4-Bromo-2-chloro-1-fluorobenzene | 1-Bromo-3-chloro-4-fluorobenzene |

Interactive Data Table: Physicochemical and Hazard Properties

Click to view interactive data table

| Property | This compound | 4-Bromo-2-chloro-1-fluorobenzene |

| CAS Number | 1996-30-1 acs.org | 60811-21-4 sigmaaldrich.com |

| Molecular Formula | C₆H₃BrClF | C₆H₃BrClF |

| Molecular Weight | 209.44 g/mol acs.org | 209.44 g/mol sigmaaldrich.com |

| Appearance | Colorless to Light yellow clear liquid | Colorless to Light yellow clear liquid tcichemicals.com |

| Boiling Point | 180 °C | 194 °C sigmaaldrich.com |

| Density | 1.719 g/mL at 25 °C | 1.727 g/mL at 25 °C sigmaaldrich.com |

| GHS Hazard Statements | H315: Causes skin irritation acs.orgH319: Causes serious eye irritation acs.orgH335: May cause respiratory irritation acs.org | H302: Harmful if swallowed sigmaaldrich.comH315: Causes skin irritation sigmaaldrich.comH410: Very toxic to aquatic life with long lasting effects sigmaaldrich.comtcichemicals.com |

Risk Assessment Methodologies for Halogenated Aromatic Hydrocarbons

The risk assessment of halogenated aromatic hydrocarbons (HAHs), a class of chemicals that includes this compound, is a systematic process designed to estimate the nature and likelihood of adverse health effects in humans and the environment resulting from exposure to these substances. The process for these compounds generally follows a four-step paradigm established by regulatory bodies worldwide. This framework involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This initial step aims to determine whether a chemical can cause adverse health effects. For halogenated aromatic hydrocarbons, this involves reviewing toxicological data from in vitro studies, animal studies, and, where available, human epidemiological data. For this compound and its isomers, the primary identified hazards are irritation to the skin, eyes, and respiratory system. nih.govthermofisher.comfishersci.com

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse health effects in an exposed population. For many HAHs, particularly dioxin-like compounds, the Toxic Equivalency Factor (TEF) approach is a key methodology. This approach compares the toxicity of individual HAH congeners to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While specific dose-response data for this compound is not extensively available in the public domain, the assessment would typically involve determining levels at which no adverse effects are observed.

Exposure Assessment: This step evaluates the intensity, frequency, and duration of human and environmental exposure to a chemical. For HAHs, which can be persistent in the environment, this involves measuring concentrations in various media such as air, water, soil, and food. The assessment considers all potential routes of exposure, including inhalation, ingestion, and dermal contact. The mobility and persistence of a compound like this compound are critical factors in this assessment. Although some safety data sheets suggest it is not expected to be mobile in the environment due to low water solubility, comprehensive studies are needed for a full evaluation. fishersci.com

Risk Characterization: This final step integrates the information from the previous three steps to produce a quantitative or qualitative estimate of the risk. The risk is often expressed as the probability of an adverse effect occurring in a given population under specific exposure conditions. For carcinogenic HAHs, risk is often described in terms of the potential for increased lifetime cancer risk. For non-carcinogenic effects, the risk is typically characterized by comparing the expected exposure to a reference dose (RfD) or tolerable daily intake (TDI).

Due to the limited specific research on this compound, a comprehensive risk assessment would necessitate further studies on its persistence, bioaccumulation potential, and long-term toxicity. In the absence of specific data, risk assessment often relies on data from structurally similar halogenated benzenes as a provisional measure.

Interactive Data Tables

Table 1: Toxicological Profile of this compound and its Isomers

| Hazard Classification | Endpoint | Finding |

| Acute Toxicity (Oral) | Harmful if swallowed | Category 4 |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 |

| Specific target organ toxicity (single exposure) | May cause respiratory irritation | Category 3 |

Note: Data is based on GHS classifications from available safety data sheets for this compound and its isomers. nih.govfishersci.comsigmaaldrich.com

Table 2: Environmental Fate and Ecotoxicity (Data based on related halogenated compounds)

| Parameter | Value/Information |

| Persistence and Degradability | No specific data available for this compound. Halogenated aromatic hydrocarbons can be persistent. nih.gov |

| Bioaccumulative Potential | No specific data available. The potential for bioaccumulation is a key consideration for HAHs. researchgate.net |

| Mobility in Soil | Expected to have low mobility in soil due to low water solubility. fishersci.com |

| Ecotoxicity | An isomer, 4-bromo-2-chloro-1-fluorobenzene, is considered very toxic to aquatic life with long-lasting effects. thermofisher.com |

Note: Specific environmental data for this compound is limited. Information provided is based on general characteristics of halogenated aromatic hydrocarbons or data from isomers.

Future Research Directions and Emerging Trends for 2 Bromo 1 Chloro 4 Fluorobenzene

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted polyhalogenated benzenes remains a challenge in organic chemistry. While classical methods often involve multi-step sequences with harsh conditions, future research is geared towards more efficient and environmentally benign processes.

Current and future synthetic strategies focus on:

Late-Stage Functionalization: Developing methods to introduce the bromo, chloro, and fluoro groups selectively onto a pre-functionalized benzene (B151609) ring. This could involve advanced catalytic C-H activation techniques.

Flow Chemistry: Utilizing continuous flow reactors to improve control over reaction parameters (temperature, pressure, mixing) for hazardous reactions like nitration or halogenation. This can enhance safety, reproducibility, and scalability, as explored for related organometallic reactions. chemsrc.com

Catalytic Sandmeyer-Type Reactions: Moving beyond traditional Sandmeyer reactions, which use stoichiometric copper salts, to catalytic versions that are more sustainable for converting an appropriately substituted aniline (B41778) (e.g., 2-chloro-5-fluoroaniline) to the target bromo-derivative.

Green Solvents and Reagents: Investigating the use of greener solvents to replace traditional chlorinated or aprotic polar solvents and employing less hazardous halogenating agents.

A known reaction involving this compound is its nitration using potassium nitrate (B79036) in sulfuric acid to produce 2-bromo-1-chloro-4-fluoro-5-nitrobenzene, highlighting its role as a key intermediate. google.com

Exploration of Undiscovered Reactivity Patterns

The distinct electronic properties and bond strengths of the C-Br, C-Cl, and C-F bonds are central to the reactivity of 2-Bromo-1-chloro-4-fluorobenzene. The C-Br bond is the most labile and is typically the primary site for oxidative addition in transition-metal-catalyzed cross-coupling reactions.

Future explorations in reactivity are expected to focus on:

Selective Cross-Coupling: While selective coupling at the C-Br position is expected, a significant area of research is the development of catalyst systems (e.g., based on palladium, nickel, or copper) that can achieve selective activation of the C-Cl bond in the presence of the C-Br bond, or even the highly inert C-F bond.

Cascade Reactions: Using the compound in palladium-catalyzed cascade reactions to build complex heterocyclic structures, such as benzimidazoles, with high regioselectivity. smolecule.com

Directed Ortho-Metalation (DoM): Investigating how the existing halogen substituents can direct metalation at one of the available C-H positions, opening pathways to novel tetrasubstituted benzene derivatives.

Photochemical and Electrochemical Activation: Using light or electric current to trigger unique bond-breaking and bond-forming reactions that are not accessible through traditional thermal methods.

The following table summarizes the anticipated reactivity at each halogen site, which forms the basis for future synthetic explorations.

| Halogen Site | Bond Dissociation Energy (Approx. kJ/mol) | Primary Reactivity | Potential Cross-Coupling Reactions |

| Bromine | ~280 | Highest | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |

| Chlorine | ~330 | Moderate | Suzuki, Stille (with specialized catalysts) |

| Fluorine | ~480 | Lowest | Negishi, Kumada (requires harsh conditions) |

Data is generalized for aryl halides; specific values for the target molecule require computational modeling.

Expansion of Applications in Medicinal Chemistry and Materials Science

This compound is already recognized as a key intermediate in the synthesis of complex organic molecules. lookchem.com Its utility stems from the ability to sequentially replace the halogen atoms with different functional groups, building molecular complexity.

Medicinal Chemistry: Patents have disclosed the use of this compound as a starting material for potent and selective therapeutic agents. For instance, it is a precursor in the synthesis of substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds that act as Trk inhibitors for the potential treatment of cancer, pain, and neurodegenerative disorders. google.com Its role as a fragment in drug discovery is expanding, with researchers incorporating it into novel structures to fine-tune properties like binding affinity, metabolic stability, and cell permeability.

Materials Science: In materials science, the focus is on integrating this and similar halogenated aromatics into polymers or organic electronic materials. lookchem.com The strong C-F bond can enhance thermal stability and oxidative resistance, while the polar nature of the C-halogen bonds can influence molecular packing and electronic properties. Future applications could include:

Liquid Crystals: Serving as a core fragment in liquid crystal molecules.

Organic Light-Emitting Diodes (OLEDs): Use as a building block for host materials or emitters.

Advanced Polymers: Incorporation into specialty polymers to create materials with enhanced fire resistance and thermal stability.

Advanced In Silico Modeling for Property and Activity Prediction

Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, accelerating research and reducing experimental costs. While specific computational studies on this isomer are not yet widely published, methodologies have been extensively benchmarked on similar halogenated systems. nih.govresearchgate.net

Emerging trends in this area include:

DFT Functional Assessment: Applying and assessing various Density Functional Theory (DFT) functionals (such as ωB97XD, B2PLYPD, and M06-2X) to accurately model the noncovalent interactions, particularly halogen bonds, that govern the compound's behavior in condensed phases and biological systems. nih.govresearchgate.netacs.org

Reactivity Prediction: Using computational models to predict the sites of electrophilic and nucleophilic attack, calculate bond dissociation energies, and model reaction pathways to guide the development of selective synthetic methods.

Molecular Docking and Dynamics: Simulating the interaction of molecules derived from this building block with biological targets (e.g., protein active sites) to predict binding affinity and guide the design of new drug candidates.

Quantum Monte Carlo (QMC): Employing high-accuracy methods like QMC to establish benchmark data for intermolecular interactions and potential energy surfaces, which can be used to validate and parameterize more cost-effective models for large-scale simulations. cam.ac.uk

Comprehensive Environmental Impact Assessment and Remediation Strategies

The widespread use of halogenated aromatic compounds necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies. researchgate.net Like many polyhalogenated organics, this compound is expected to be persistent in the environment and potentially bioaccumulative due to its low water solubility and hydrophobic nature. igi-global.comnih.gov

Future research must prioritize:

Ecotoxicity Studies: Conducting standardized tests to determine the toxicity of the compound and its degradation products to representative aquatic and terrestrial organisms.

Biodegradation Pathway Analysis: Identifying microorganisms capable of degrading the compound. Research on other halogenated aromatics suggests that initial steps may involve oxidative dehalogenation via monooxygenase or dioxygenase enzymes under aerobic conditions, or reductive dehalogenation under anaerobic conditions. nih.gov

Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as the use of hydroxyl radicals, for breaking down the molecule into less harmful substances.

Novel Remediation Technologies: Exploring and applying emerging remediation techniques, including microwave-assisted decomposition, electrochemical reduction, and photobiodegradation, to contaminated soil and water. scirp.orgavestia.comnih.gov A crucial aspect will be to assess the life cycle and potential negative impacts of the remediation techniques themselves. igi-global.com

Q & A

Q. Key Parameters :

- Temperature: 0–25°C for halogenation to avoid side reactions.

- Catalysts: Pd(PPh₃)₄ for Suzuki couplings (if intermediates are required) .

- Solvents: Dry THF or DMF for moisture-sensitive reactions.

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, GC-MS) for this compound across studies?

Advanced Research Question

Discrepancies often arise from isotopic interference (e.g., bromine/chlorine splitting patterns) or solvent impurities. To address this:

NMR Analysis : Use deuterated solvents (CDCl₃) and report coupling constants for fluorine (¹⁹F NMR) and adjacent protons. Compare with computational predictions (DFT calculations) for chemical shifts .

GC-MS : Ensure column specificity (e.g., DB-5MS) and fragmentation pattern alignment with reference libraries. Purity >97% reduces contaminant peaks .

Contradiction Mitigation : Cross-validate with X-ray crystallography if crystalline derivatives are available.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation of volatile vapors .

- Storage : Keep at 0–6°C in airtight containers to prevent degradation. Avoid prolonged storage; monitor for discoloration or precipitate formation .

- Disposal : Neutralize with alkaline solutions (e.g., NaOH/ethanol) before incineration, adhering to local regulations .

How is this compound utilized in multi-step syntheses of bioactive compounds?

Advanced Research Question

This compound serves as a key intermediate in synthesizing:

- Phenanthridines : Via Suzuki-Miyaura coupling with 2-cyanoarylboronic esters, followed by cyclization .

- IKK2 Inhibitors (e.g., AZD3264) : Introduce substituents through nucleophilic aromatic substitution (SNAr) at the para-fluorine position .

- Benzonorbornadienes : Employ Diels-Alder reactions with strained dienes under thermal conditions (80–120°C) .

Optimization Tip : Use microwave-assisted synthesis to accelerate reaction rates and improve yields.

What purification techniques are most effective for isolating this compound from reaction mixtures?

Basic Research Question

| Method | Conditions | Purity Achieved |

|---|---|---|

| Column Chromatography | Silica gel, hexane:EA (9:1) | >97% |

| Distillation | Reduced pressure (10–15 mmHg), 80–90°C | >95% |

| Recrystallization | Ethanol/water (4:1) at −20°C | >98% |

Note : Monitor for co-eluting isomers (e.g., 3-bromo derivatives) via TLC (Rf ~0.5 in hexane).

What computational modeling approaches are used to predict the reactivity of this compound in electrophilic substitutions?

Advanced Research Question

- DFT Calculations : Simulate electrostatic potential maps to identify electrophilic attack sites. The fluorine atom directs meta-substitution due to its strong electron-withdrawing effect .

- Kinetic Studies : Use Arrhenius plots to model reaction rates for bromine/chlorine exchange under varying temperatures.

- MD Simulations : Analyze solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Validation : Compare computational results with experimental Hammett σ⁺ values for halogenated aromatics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.